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Compound of Interest

Compound Name: H-Leu-Met-OH

CAS No.: 36077-39-1

Cat. No.: B1674820

Get Quote

Executive Summary
The structural validation of dipeptides like L-Leucyl-L-Methionine (Leu-Met) presents a specific

analytical challenge: the severe spectral overlap of aliphatic side chains in standard 1D

H NMR.[1] While the methyl regions (0.9 ppm for Leu, 2.1 ppm for Met) are distinct, the
methylene (

) and methine (

) regions often conflate, making quantitative integration and purity assessment difficult.

This guide compares the Standard 1D Protocol against the Multi-Dimensional (2D) Verification

Protocol. We demonstrate that while 1D NMR in D

O is sufficient for rough identification, a 2D COSY/TOCSY approach in DMSO-

is the required "Gold Standard" for unambiguous assignment and peptide bond verification.
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Molecule: L-Leucyl-L-Methionine Formula: C

H

N

O

S Key Structural Features:

N-Terminal Leucine: Contains an isobutyl side chain with two chemically equivalent methyl

groups.[1]

C-Terminal Methionine: Contains a thioether side chain with a distinct singlet methyl group.

[1]

Peptide Bond: Connects the carbonyl of Leucine to the amine of Methionine.

The Overlap Problem
In a 1D spectrum, the

-CH

of Leucine (~1.6 ppm) and the

-CH

/

-CH

of Methionine (~2.0–2.6 ppm) create a complex multiplet region.[1] Without 2D correlation,
verifying the integrity of the side chains is speculative.

Comparative Analysis 1: Solvent Selection
The choice of solvent dictates which protons are visible. This is the first critical decision in the

experimental workflow.
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Feature
Deuterium Oxide (D

O)

Dimethyl Sulfoxide
(DMSO-

)

Amide/Amine Protons

Invisible. Rapid exchange with

D

O eliminates NH signals.[1]

Visible. Exchange is

suppressed; Amide doublets

and Amine broad peaks are

observable.[1]

Spectral Clarity
High. No HDO interference in

the amide region.

Moderate. Residual water

(~3.3 ppm) and solvent (~2.5

ppm) can obscure signals.

Viscosity/Resolution
Low viscosity yields sharp

lines.[1]

Higher viscosity causes slight

line broadening.[1]

Application
Metabolite identification; Purity

check of non-labile protons.[1]

Peptide sequencing;

Verification of the peptide bond

(NH coupling).

Recommendation: Use DMSO-

for structural characterization to observe the Met-NH amide doublet (~8.0-8.3 ppm), which
confirms the peptide bond formation.[1]

Comparative Analysis 2: 1D vs. 2D Methodologies[2]
Method A: 1D Proton NMR (The Quick Screen)

Pros: Fast (< 5 mins), quantitative integration of distinct methyls.

Cons: Ambiguity in the 1.5–2.2 ppm region; cannot definitively prove connectivity between

the alpha-carbon and the side chain.

Method B: 2D COSY/TOCSY (The Structural Validator)
Mechanism:

COSY (Correlation Spectroscopy): Shows protons separated by 3 bonds (
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coupling). Connects NH

H

H

.

TOCSY (Total Correlation Spectroscopy): Shows the entire spin system of an amino acid

residue.

Pros: Unambiguously separates the Leucine spin system from the Methionine spin system.

Cons: Longer acquisition time (20–40 mins).

Detailed Assignment Data (DMSO- )
The following table synthesizes experimental data for Leu-Met. Chemical shifts are referenced

to TMS (0.0 ppm).
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Residue Atom Type
Shift (

, ppm)

Multiplicit
y

Integral
Assignme
nt Logic

Leu (1) NH Amine ~8.1 Broad 2H

N-terminal

amine;

broad due

to

exchange.

[1]

Leu (1) H Methine 3.8 – 3.9 Multiplet 1H

Upfield of

Met-H

due to free

amine

proximity.

[1]

Leu (1) H Methylene 1.5 – 1.6 Multiplet 2H

Overlaps

with H

.[1]

Leu (1) H Methine 1.6 – 1.7 Multiplet 1H

Shielded

by methyls.

[1]

Leu (1) H Methyl 0.91 Doublet 6H

Distinctive

intense

doublet.[1]

Met (2) NH Amide 8.2 – 8.5 Doublet 1H

Crucial

Signal.

Doublet

indicates

coupling to

Met-H

.[1]
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Met (2) H Methine 4.3 – 4.4 Multiplet 1H

Deshielded

by peptide

bond and

C-term

COOH.[1]

Met (2) H Methylene 1.9 – 2.1 Multiplet 2H
Complex

region.[1]

Met (2) H Methylene 2.5 – 2.6 Multiplet 2H

Near

solvent

residual,

adjacent to

Sulfur.[1]

Met (2) S-CH Methyl 2.08 Singlet 3H

Diagnostic

Signal.

Sharp

singlet,

unique to

Met.[1]

Met (2) COOH Acid ~12.0 Broad 1H

Often

invisible

depending

on water

content.[1]

Note on Causality: The Met-H

is significantly downfield (higher ppm) than the Leu-H

.[1] This is caused by the electron-withdrawing nature of the peptide bond (carbonyl)

and the C-terminal carboxylic acid, which deshield the proton.
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Visualization of Structural Logic
Diagram 1: The Assignment Workflow
This flowchart illustrates the decision-making process for verifying the dipeptide.

Sample: Leu-Met Select Solvent:
DMSO-d6 Run 1D 1H NMR Check Diagnostic Peaks:

0.9 (d) & 2.1 (s)
Overlap in

1.5-2.5 region?

Run 2D COSYYes (Expected)

Structure Confirmed
No (Rare)

Trace Connectivity:
NH -> Hα -> Hβ

Click to download full resolution via product page

Caption: Logical workflow for NMR verification. The decision to use 2D methods is triggered by

aliphatic overlap common in dipeptides.

Diagram 2: COSY Connectivity Map
This diagram visualizes the

correlations observed in a COSY spectrum.
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Leucine Spin System Methionine Spin System

Leu-NH2
(Broad)

Leu-Hα
(~3.9 ppm)

Exchange

Leu-Hβ
(~1.6 ppm)

COSY

Leu-Hγ
(~1.7 ppm)

COSY

Leu-Hδ
(0.9 ppm)

COSY

Met-NH
(~8.2 ppm)

Met-Hα
(~4.4 ppm)

COSY

Met-Hβ
(~2.0 ppm)

COSY

Met-Hγ
(~2.6 ppm)

COSY

S-CH3
(2.1 ppm)

Click to download full resolution via product page

Caption: COSY Connectivity Map. Red arrows indicate observable through-bond couplings.[1]

Note the break at Sulfur (no coupling to S-CH3).[1]

Experimental Protocol (Self-Validating)
This protocol ensures that the data collected matches the assignment logic above.
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Reagents:

L-Leucyl-L-Methionine (>95% purity).[1]

DMSO-

(99.9% D) + 0.03% TMS (v/v).[1]

Step-by-Step:

Preparation: Dissolve 5–10 mg of Leu-Met in 600 µL of DMSO-

.

Why: High concentration is needed for clear 2D cross-peaks.

Shimming: Shim until the TMS peak (0.0 ppm) linewidth is < 0.8 Hz.

Validation: If TMS is broad, the Met-NH doublet will blur into a singlet, ruining the peptide

bond confirmation.

Acquisition (1D):

Pulse angle: 30°.

Relaxation delay (D1): 2.0 seconds (ensure full relaxation of methyls).

Scans: 16–32.[2]

Acquisition (2D COSY):

Use a magnitude-mode COSY (e.g., cosygpppqf on Bruker).[1]

TD (F2): 2048, TD (F1): 256.

Scans: 4 per increment.

Processing:
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Phase the Met-S-CH

singlet (2.1 ppm) to be purely absorptive.[1]

Calibrate axis to TMS = 0.0 ppm.
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To cite this document: BenchChem. [Structural Verification of L-Leucyl-L-Methionine: A
Comparative NMR Assignment Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674820/docs#structural-verification-of-l-leucyl-l-
methionine-a-comparative-nmr-assignment-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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